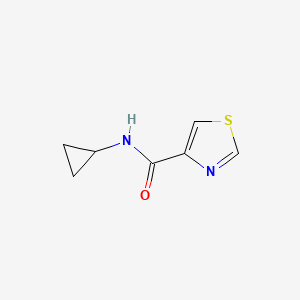

N-cyclopropyl-1,3-thiazole-4-carboxamide

Description

BenchChem offers high-quality N-cyclopropyl-1,3-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-1,3-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-cyclopropyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c10-7(9-5-1-2-5)6-3-11-4-8-6/h3-5H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORDZZFNUGZLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Privileged Scaffold: Chemical Properties, Synthesis, and Applications of N-Cyclopropyl-1,3-thiazole-4-carboxamide

Executive Summary

In contemporary drug discovery and agrochemical development, the identification of low-molecular-weight, highly ligand-efficient building blocks is paramount. N-cyclopropyl-1,3-thiazole-4-carboxamide (and its highly utilized 2-amino derivative, CAS: 1019111-58-0) has emerged as a privileged structural motif. This technical guide explores the physicochemical rationale behind its selection, details a self-validating synthetic architecture, and examines its diverse applications ranging from highly selective phosphoinositide-3-kinase (PI3K) inhibitors to novel ryanodine receptor (RyR) modulators.

By analyzing the causality behind experimental choices, this whitepaper provides researchers with a robust framework for integrating this scaffold into advanced structure-activity relationship (SAR) campaigns.

Scaffold Rationale & Physicochemical Profiling

The architectural brilliance of the N-cyclopropyl-1,3-thiazole-4-carboxamide scaffold lies in its precise balance of rigidity, hydrogen-bonding capacity, and lipophilicity.

-

The Thiazole Core: Acts as a bioisostere for pyridine and phenyl rings, offering unique hydrogen bond acceptor properties via the nitrogen atom, while the sulfur atom provides polarizability that can engage in chalcogen bonding with target protein backbones.

-

The Carboxamide Linker: Provides a critical vector for hinge-region binding in kinases. Its planarity enforces a predictable trajectory for the attached substituents.

-

The Cyclopropyl Group: Unlike linear alkyl chains, the cyclopropyl ring introduces steric bulk with minimal entropic penalty upon binding. It enhances metabolic stability against cytochrome P450-mediated oxidation and modulates lipophilicity without drastically increasing the molecular weight.

Quantitative Physicochemical Data

The baseline properties of the primary commercially available building block (2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide) dictate its utility in downstream synthesis [1].

| Property | Value | Causality / Structural Implication |

| Molecular Weight | 183.23 g/mol | Highly ligand-efficient; leaves an ample molecular weight budget (<300 Da) for late-stage functionalization. |

| LogP (Predicted) | -0.61 | Excellent aqueous solubility; prevents non-specific hydrophobic trapping in biochemical assays. |

| Density | 1.4 ± 0.1 g/cm³ | Indicates a tightly packed crystal lattice, beneficial for shelf-stability and handling. |

| H-Bond Donors / Acceptors | 2 / 4 | Provides robust, versatile vectors for engaging target active sites (e.g., kinase hinge regions). |

Data summarized from.

Synthetic Architecture

To incorporate the N-cyclopropyl-1,3-thiazole-4-carboxamide motif into larger molecular architectures, a robust, high-yielding amidation protocol is required. The following methodology utilizes HATU as the coupling reagent. Causality: HATU is selected over traditional EDC/HOBt systems because it accelerates the formation of the active ester, preventing the degradation of the sterically constrained cyclopropylamine intermediate and suppressing potential racemization of adjacent stereocenters in complex derivatives.

Caption: Step-by-step synthetic workflow for the thiazole-4-carboxamide scaffold.

Step-by-Step Amidation Protocol

-

Activation: Dissolve 2-amino-1,3-thiazole-4-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Cool the solution to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv).

-

Self-Validation Check: The solution should transition to a pale yellow color, indicating the formation of the active OAT ester.

-

-

Coupling: After 30 minutes, add cyclopropylamine (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: The excess of DIPEA ensures the reaction mixture remains sufficiently basic to keep the amine nucleophilic without triggering base-catalyzed side reactions.

-

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol gradient) to afford the pure product.

Pharmacological & Agrochemical Applications

The versatility of the N-cyclopropyl-1,3-thiazole-4-carboxamide core is demonstrated by its presence in distinct biological modulators.

Selective PI3K-C2α Inhibition (Oncology/Cell Signaling)

Class II phosphoinositide-3-kinases (PI3Ks) are critical in cell signaling and migration. Historically, achieving isoform selectivity has been difficult. Recent structural evaluations have utilized the thiazole-4-carboxamide scaffold to create highly selective PI3K-C2α inhibitors [2]. The carboxamide group forms critical hydrogen bonds with the kinase hinge region, while the cyclopropyl group perfectly fills the hydrophobic specificity pocket, preventing off-target binding to mTOR or Class I PI3Ks.

Caption: Mechanism of action for thiazole-4-carboxamide derivatives inhibiting PI3K-C2α.

Ryanodine Receptor (RyR) Modulation (Agrochemicals)

In agricultural chemistry, N-pyridylpyrazole derivatives containing the thiazole-4-carboxamide motif have been developed as potent insecticides [3]. These compounds target the insect ryanodine receptor, causing uncontrolled release of calcium stores, leading to muscle paralysis in pests like Spodoptera frugiperda. The inclusion of the cyclopropyl group significantly enhances the cuticular penetration of the insecticide compared to bulkier aromatic substituents.

Antibacterial Agents

Derivatives of this scaffold have also been patented for the treatment of Gram-negative bacterial infections, specifically targeting multi-drug resistant strains of Neisseria gonorrhoeae[4].

Biological Activity Benchmarks

| Derivative Application | Target Protein | Activity Metric | Source |

| Agrochemical | Ryanodine Receptor (RyR) | LC₅₀: 6.75 mg/L (S. exigua) | [3] |

| Oncology Probe | PI3K-C2α Kinase | IC₅₀: 0.16 - 1.3 μM | [2] |

| Antibacterial | Unknown (N. gonorrhoeae) | MIC: < 1 μg/mL | [4] |

Self-Validating Experimental Workflows

To evaluate the efficacy of newly synthesized N-cyclopropyl-1,3-thiazole-4-carboxamide derivatives, a robust, self-validating biochemical assay is required. The following protocol outlines the ADP-Glo™ Kinase Assay for PI3K-C2α inhibition.

Causality of Assay Choice: The ADP-Glo assay is employed because it measures ATP depletion rather than product formation. This makes it universally applicable across different lipid substrates and avoids the need for radiolabeled ATP, reducing safety hazards while maintaining high sensitivity.

Step-by-Step Kinase Inhibition Protocol

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20). Dilute the purified PI3K-C2α enzyme and the lipid substrate (PI) to their experimentally determined optimal concentrations.

-

Compound Plating: Dispense 100 nL of the thiazole-4-carboxamide derivative (in 100% DMSO) into a 384-well plate using an acoustic liquid handler.

-

Internal Control: Include wells with a known pan-PI3K inhibitor (e.g., Wortmannin) as a positive control, and wells with 100 nL of pure DMSO as a vehicle (negative) control.

-

-

Kinase Reaction: Add 5 μL of the enzyme/lipid mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the kinase.

-

Reaction Initiation: Add 5 μL of ultra-pure ATP (10 μM final concentration) to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add 10 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate luminescence.

-

Data Validation & Analysis: Read luminescence on a microplate reader.

-

Self-Validation Metric: Calculate the Z'-factor for the plate using the positive and negative controls. Only plates yielding a Z' > 0.6 are considered valid, ensuring that the observed signal reduction is strictly caused by compound inhibition rather than assay drift or pipetting errors.

-

References

-

Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition - Journal of Medicinal Chemistry. American Chemical Society (ACS). Available at:[Link]

-

Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - Toxins. Multidisciplinary Digital Publishing Institute (MDPI). Available at:[Link]

- Antibiotic Compounds (WO2018037223A1) - World Intellectual Property Organization. Google Patents.

therapeutic potential of thiazole-4-carboxamide derivatives

From Kinase Inhibition to Neuroprotection: A Technical Guide for Drug Discovery

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole-4-carboxamide core has emerged as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic thiazole derivatives, the specific substitution at the C4 position with a carboxamide moiety creates a unique hydrogen-bonding vector that mimics peptide bonds, allowing these molecules to interact deeply within the ATP-binding pockets of kinases, the allosteric sites of ion channels, and the active sites of viral polymerases.

This guide analyzes the therapeutic utility of this scaffold, moving beyond basic screening to the mechanistic underpinnings of its activity in oncology (c-Met/VEGFR-2 inhibition) and neurology (AMPA receptor modulation) .[1]

Chemical Space & Rational Design

The thiazole-4-carboxamide scaffold offers three distinct vectors for optimization (SAR):

-

C2 Position (Aryl/Heteroaryl tail): Critical for hydrophobic interactions and occupying the "selectivity pocket" of enzymes.

-

C4 Carboxamide Linker: Acts as a hydrogen bond donor/acceptor bridge; essential for orienting the molecule.

-

Amide Nitrogen Substituent (Head group): often a substituted phenyl or heteroaryl ring that dictates solubility and metabolic stability.[1]

Synthesis Strategy: The Hantzsch-Coupling Workflow

The most robust route to these derivatives involves a convergent synthesis strategy.[1] The core thiazole ring is constructed via Hantzsch cyclization, followed by amide coupling.

Diagram 1: Synthetic Pathway & Logic

Caption: Convergent synthesis of thiazole-4-carboxamide derivatives via Hantzsch cyclization followed by peptide coupling.

Therapeutic Area I: Oncology (Kinase Inhibition)

The most mature application of thiazole-4-carboxamides is in the inhibition of receptor tyrosine kinases (RTKs), specifically c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 .[1]

Mechanism of Action: c-Met Inhibition

Aberrant c-Met signaling drives metastasis and drug resistance in gastric and lung cancers.[1] Thiazole-4-carboxamides (e.g., compound 51am ) function as Type I or Type II ATP-competitive inhibitors.[1]

-

Binding Mode: The nitrogen and sulfur of the thiazole ring often engage in water-mediated H-bonds or direct interactions with the "hinge region" (e.g., Met1160 in c-Met).[1]

-

The "Tail" Interaction: A hydrophobic group at the amide nitrogen extends into the hydrophobic back pocket, locking the kinase in an inactive conformation.

Diagram 2: c-Met Signaling Blockade

Caption: Thiazole-4-carboxamide derivatives inhibit c-Met autophosphorylation, severing downstream PI3K/AKT and MAPK oncogenic signaling.[1]

Key Data: Structure-Activity Relationship (SAR)

Recent studies (e.g., J. Enzyme Inhib.[1][2] Med. Chem., 2023) highlight specific substitutions that maximize potency.

| Position | Optimal Substituent | Effect on Activity |

| C2 (Thiazole) | 3,4-dimethoxyphenyl | Increases affinity for the hydrophobic pocket; improves metabolic stability.[1] |

| Amide N | 3-fluoro-4-acetylphenyl | The fluorine atom forms halogen bonds; the acetyl group improves solubility.[1] |

| Core | Thiazole-4-carboxamide | Superior to thiadiazole analogs due to better stability against ring-opening.[1] |

Therapeutic Area II: Neurology (Neuroprotection)

A rapidly emerging application is the modulation of AMPA receptors (AMPARs) , which mediate fast synaptic transmission in the CNS. Overactivation of AMPARs leads to excitotoxicity, a hallmark of epilepsy and ALS.

-

Compound TC-2: A specific thiazole-4-carboxamide derivative identified as a Negative Allosteric Modulator (NAM) .[1]

-

Mechanism: It does not block the glutamate binding site directly but binds to an allosteric site, stabilizing the desensitized state of the receptor. This reduces the "steady-state" current without completely shutting down synaptic transmission, offering a safety profile superior to direct channel blockers.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: Couple thiazole-4-carboxylic acid with an amine to form the final pharmacophore.

-

Activation: Dissolve 1.0 eq of 2-arylthiazole-4-carboxylic acid in dry DMF. Add 1.2 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole).[1]

-

Incubation: Stir at 0°C for 30 minutes under Nitrogen atmosphere to form the active ester.

-

Coupling: Add 1.1 eq of the target aniline/amine and 2.0 eq of DIPEA (base).

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

-

Workup: Dilute with water (precipitate often forms).[1] Extract with Ethyl Acetate (3x).[1] Wash organic layer with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove acid), and brine.

-

Purification: Recrystallize from Ethanol or perform Flash Chromatography (Silica gel).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., MKN-45, HepG2).

-

Seeding: Seed cells into 96-well plates at a density of

cells/well in 100 µL DMEM/RPMI media. Incubate for 24h at 37°C/5% CO2. -

Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture media (Final DMSO < 0.1%). Add 100 µL to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Foretinib).

-

Incubation: Incubate for 48 or 72 hours.

-

Dye Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (purple formazan crystals form in viable cells).

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

.[1] Plot dose-response curve to derive IC50.[1]

References

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes. MDPI, 2024. [1]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening. ACS Omega, 2023. [1]

-

Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 2010.[1][3]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties. PLOS One, 2025.[1] [1]

Sources

Technical Guide: N-Cyclopropyl-1,3-thiazole-4-carboxamide Scaffolds

The following technical guide details the chemical entity N-cyclopropyl-1,3-thiazole-4-carboxamide , with a specific focus on its primary bioactive scaffold, the 2-amino derivative (CAS 1019111-58-0), which serves as the critical building block in modern drug discovery.

Executive Summary & Core Identifiers

N-cyclopropyl-1,3-thiazole-4-carboxamide represents a privileged heterocyclic scaffold in medicinal chemistry, widely utilized for its ability to position substituents in a geometry favorable for binding to ATP-binding pockets of kinases (e.g., PI3K, CDK) and viral polymerases (e.g., HCV NS5B).

While the unsubstituted "2-H" core exists theoretically, the 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide is the commercially dominant and chemically relevant entity, serving as the "warhead" precursor for acylation or arylation reactions in the synthesis of complex inhibitors.

Chemical Identifiers (Primary Scaffold)

| Identifier Type | Value |

| Chemical Name | 2-Amino-N-cyclopropyl-1,3-thiazole-4-carboxamide |

| CAS Number | 1019111-58-0 |

| Molecular Formula | C₈H₁₁N₃OS |

| Molecular Weight | 183.23 g/mol |

| SMILES | NC1=NC(C(NC2CC2)=O)=CS1 |

| InChI Key | GREWZVSADQDQQJ-UHFFFAOYSA-N |

| Core Character | Polar, H-bond donor/acceptor rich, metabolically stable cyclopropyl group. |

Note on Nomenclature: The "2-H" variant (N-cyclopropyl-1,3-thiazole-4-carboxamide) is often cited in patent literature as a substructure. However, CAS 1019111-58-0 (the 2-amino derivative) is the verified, indexable entry point for researchers sourcing this material for synthesis.

Synthetic Methodology & Reaction Logic

The synthesis of the N-cyclopropyl-1,3-thiazole-4-carboxamide core relies on the Hantzsch Thiazole Synthesis , a robust cyclocondensation protocol. This method is preferred for its high regioselectivity and scalability.

Protocol: Hantzsch Cyclization to Amide Coupling

Objective: Synthesize 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide from ethyl bromopyruvate.

-

Cyclization (Hantzsch) :

-

Reactants: Ethyl bromopyruvate + Thiourea.

-

Conditions: Ethanol, Reflux, 2–4 hours.[1]

-

Mechanism: The sulfur atom of thiourea attacks the alpha-carbon of the bromopyruvate (SN2), followed by condensation of the amino group with the ketone carbonyl to close the ring.

-

Intermediate: Ethyl 2-aminothiazole-4-carboxylate.

-

-

Amidation :

-

Reactants: Ethyl 2-aminothiazole-4-carboxylate + Cyclopropylamine.

-

Catalyst: Lewis acid (e.g., AlMe₃) or direct thermal aminolysis if the ester is reactive enough; alternatively, hydrolysis to the acid followed by EDC/HOBt coupling.

-

Logic: The cyclopropylamine acts as the nucleophile. The cyclopropyl group is introduced late to prevent ring opening under harsh cyclization conditions, although it is stable enough for direct Hantzsch synthesis if N-cyclopropylthiourea were used (less common).

-

Experimental Workflow Diagram (DOT)

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.

Caption: Step-wise synthesis of the 2-amino-thiazole scaffold via Hantzsch condensation followed by aminolysis.

Biological Applications & Mechanism of Action

The N-cyclopropyl-1,3-thiazole-4-carboxamide moiety is not a drug in isolation but a pharmacophore anchor . Its utility stems from two structural features:

-

Thiazole Nitrogen (N3): Acts as a hydrogen bond acceptor, often interacting with the "hinge region" of kinase enzymes.

-

Amide NH & Carbonyl: Provide a donor-acceptor motif for backbone interactions.

-

Cyclopropyl Group: Increases lipophilicity and metabolic stability (blocking dealkylation) compared to a simple methyl or ethyl group, while filling small hydrophobic pockets (e.g., the ribose binding pocket or selectivity pockets in PI3K).

Case Study: PI3K-C2α Inhibitors (PITCOINs)

Recent research (e.g., J. Med.[1] Chem., 2023) utilizes this scaffold to create isoform-selective Phosphoinositide-3-Kinase (PI3K) inhibitors.[1]

-

Mechanism: The 2-amino group is acylated with a chloro- or bromo-acetyl linker, which then reacts with a pteridinone core.

-

Role of Scaffold: The thiazole-4-carboxamide orients the inhibitor within the ATP-binding cleft, while the cyclopropyl group provides selectivity over other PI3K isoforms by exploiting steric constraints in the C2α isoform.

Case Study: 11β-HSD1 Inhibitors

Patent literature (e.g., WO2009134392) describes this scaffold in inhibitors of 11β-hydroxysteroid dehydrogenase type 1, a target for metabolic syndrome.

-

Function: The thiazole ring serves as a bioisostere for other 5-membered heterocycles, optimizing the pharmacokinetic profile.

Physicochemical Properties

Data below refers to the 2-amino derivative (CAS 1019111-58-0), the standard reference standard for this class.

| Property | Value | Source/Prediction |

| Molecular Weight | 183.23 | Calculated |

| LogP (Octanol/Water) | ~0.2 to 0.5 | Consensus Prediction |

| Topological Polar Surface Area (TPSA) | ~90 Ų | High polarity due to amine/amide |

| H-Bond Donors | 3 (NH₂, Amide NH) | Structural Analysis |

| H-Bond Acceptors | 4 (N, O, S) | Structural Analysis |

| Solubility | DMSO, DMF, Methanol | Experimental Observation |

| pKa (Thiazole N) | ~2.5 (Weak base) | Estimated |

References

-

Primary Identification (CAS): 2-amino-N-cyclopropyl-1,3-thiazole-4-carboxamide. GuideChem & Sigma-Aldrich entries.

-

Synthesis & Application (PI3K Inhibitors): Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. J. Med. Chem. 2023.[1]

-

Patent Grounding (11β-HSD1): Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. WO2009134392A1.

-

Antimalarial Series (TCAMS): Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set. ACS Med. Chem. Lett. 2011.

-

Insecticidal Derivatives: Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules 2022.

Sources

Physicochemical Profiling & Optimization of Thiazole Carboxamide Moieties

Executive Summary

The thiazole carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore core for pivotal kinase inhibitors (e.g., Dasatinib) and next-generation antivirals. Its utility is not merely structural but conformational : the moiety possesses an intrinsic ability to self-planarize via non-covalent intramolecular interactions, specifically the Sulfur-Oxygen (S[1]···O) chalcogen bond.[2]

This guide provides a rigorous analysis of the physicochemical dynamics governing this scaffold.[2] We move beyond basic characterization to explore how the ortho-positioning of the ring nitrogen and the carboxamide oxygen creates a "conformational lock," reducing the entropic penalty of binding. Furthermore, we detail the synthetic protocols and solubility-optimization strategies required to translate this scaffold from a hit to a lead candidate.

Structural Dynamics: The Conformational Lock

The defining physicochemical characteristic of the thiazole carboxamide is its propensity to adopt a planar, "closed" conformation. Unlike typical amides which may rotate freely, the thiazole sulfur atom acts as a Lewis acid (sigma-hole donor) toward the amide carbonyl oxygen (Lewis base).

The S···O Chalcogen Bond

This interaction is a classic example of a 1,5-nonbonded interaction .[2]

-

Mechanism: The lone pair of the carbonyl oxygen (

) donates electron density into the antibonding orbital ( -

Energy Contribution: This interaction typically stabilizes the planar conformer by 2–5 kcal/mol compared to the twisted or open forms.

-

Impact: This "locks" the molecule into a bioactive conformation before it even enters the protein binding pocket, significantly improving binding affinity (

) by minimizing entropy loss (

Visualization of Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the locked conformation driven by the S···O interaction.

Figure 1: Thermodynamic equilibrium shifting toward the planar 'Locked Conformer' due to intramolecular chalcogen bonding.

Physicochemical Profiling

The position of the carboxamide (C2, C4, or C5) drastically alters the electronic landscape of the molecule.

Comparative Properties Table

| Property | Thiazole-2-carboxamide | Thiazole-4-carboxamide | Thiazole-5-carboxamide |

| Electronic Character | Electron-deficient (flanked by N and S) | Moderate electron density | Most electron-rich position |

| pKa (Ring N) | ~1.0 (Very Weak Base) | ~2.0 - 2.5 | ~2.5 - 3.0 |

| Metabolic Liability | High (Amide hydrolysis) | Moderate | High (S-oxidation risk) |

| Solubility (Aq) | Moderate | Low (Planar stacking) | Low (Planar stacking) |

| Key Application | Antivirals / Fungicides | Kinase Inhibitors (Type I/II) | C-Met Inhibitors |

Solubility & Lipophilicity (LogP)

Thiazole carboxamides are notoriously insoluble due to efficient pi-stacking facilitated by their planar geometry.[2]

-

LogP Trends: The scaffold itself is moderately lipophilic (LogP ~1.5–2.0).[2]

-

Optimization: To counteract insolubility without breaking the conformational lock, solubilizing groups (e.g., N-methyl piperazine, morpholine) are typically appended to the amide nitrogen rather than the thiazole ring, preserving the core S···O interaction.

Synthetic Accessibility & Protocols

Synthesis of thiazole carboxamides generally follows two distinct pathways: the Hantzsch Cyclization (constructing the ring) or Direct Coupling (functionalizing the ring).

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic route from raw materials to the final amide scaffold.[2]

Protocol A: Optimized HATU Amide Coupling

Rationale: Thiazole carboxylic acids can be prone to decarboxylation under harsh thermal conditions.[2] HATU provides rapid activation at room temperature, minimizing side reactions.[2]

Materials:

-

Thiazole-carboxylic acid (1.0 equiv)[2]

-

Amine partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc[2]

Step-by-Step:

-

Activation: Dissolve the thiazole-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

). -

Base Addition: Add DIPEA dropwise. Stir for 5 minutes.

-

Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow.[2] Stir for 15 minutes to form the active ester (O-At).[2]

-

Amine Addition: Add the amine partner.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass [M+H]+).[2]

-

Workup: Dilute with EtOAc, wash with saturated

(x2), water (x1), and brine (x1). Dry over

Protocol B: Potentiometric pKa Determination

Rationale: Accurate pKa measurement is critical for predicting solubility and lysosomal trapping.[2]

Method:

-

Preparation: Prepare a

M solution of the compound in water/methanol (if solubility is low, use <20% MeOH and extrapolate to 0%). -

Titration: Titrate with 0.1 M HCl and 0.1 M NaOH using a standardized glass electrode potentiometric titrator (e.g., Sirius T3).

-

Data Fitting: Plot pH vs. volume of titrant. The inflection point corresponds to the pKa. For thiazoles, expect the inflection in the acidic region (pH 1.5–3.0).

Biological Implications (ADME/Tox)

Metabolic Stability

The thiazole ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).[2]

-

S-Oxidation: The sulfur atom can be oxidized to the sulfoxide or sulfone, often leading to ring opening and toxicity.

-

Mitigation: Substitution at the C5 position (e.g., with a methyl or chloro group) sterically hinders the sulfur and electronically deactivates the ring toward oxidation.

Kinase Selectivity

The planar conformation discussed in Section 2 allows thiazole carboxamides to insert deeply into the ATP-binding pocket of kinases (e.g., Src, Abl).

-

Donor/Acceptor Motif: The thiazole nitrogen serves as a Hydrogen Bond Acceptor (HBA), while the amide NH serves as a Hydrogen Bond Donor (HBD). This "HBA-HBD" motif is critical for interaction with the kinase "hinge region" residues (e.g., Met318 in c-Abl).

References

-

Dasatinib Discovery & Structure: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[2] Journal of Medicinal Chemistry. Link

-

Chalcogen Bonding in Thiazoles: Beno, B. R., et al. (2015). A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. Journal of Medicinal Chemistry. Link

-

Conformational Locks: Wunberg, T., et al. (2006). Heterocyclic Amides as Kinase Inhibitors: The Importance of the "Conformational Lock". Bioorganic & Medicinal Chemistry Letters. Link

-

Thiazole Synthesis Review: Hantzsch, A. (1887).[2] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Berichte der deutschen chemischen Gesellschaft. Link

-

Physicochemical Properties of Heterocycles: Gomtsyan, A. (2012).[2] Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds. Link

Sources

The Mechanistic Imperative: Why N-Cyclopropyl-1,3-thiazole-4-carboxamide?

An In-Depth Technical Guide on the Role of N-Cyclopropyl-1,3-thiazole-4-carboxamide in Advanced Kinase Inhibition

Abstract The pursuit of high-selectivity kinase inhibitors is frequently hindered by the highly conserved nature of the ATP-binding cleft across the human kinome. However, the strategic incorporation of specialized pharmacophores can exploit subtle structural divergences in target kinases. This whitepaper explores the mechanistic role of the N-cyclopropyl-1,3-thiazole-4-carboxamide moiety as a critical selectivity driver in modern kinase inhibition, with a specific focus on its application in the development of PITCOINs (PhosphatidylInositol Three-kinase Class twO INhibitors) targeting PI3K-C2α.

As a Senior Application Scientist navigating the complexities of structure-based drug design (SBDD), I frequently encounter the "selectivity wall"—the point at which increasing a compound's affinity for a target kinase invariably increases its off-target promiscuity. The N-cyclopropyl-1,3-thiazole-4-carboxamide scaffold offers an elegant solution to this paradox.

Vectorization and Hinge-Binding Dynamics

The 1,3-thiazole-4-carboxamide core serves as a highly efficient vector. While traditional aminothiazoles often act as direct hinge-binders via hydrogen bonding to the kinase backbone, positioning the carboxamide at the 4-position of the thiazole ring alters the geometric projection of the molecule. It directs the attached substituents away from the solvent-exposed channel and deep into adjacent, often unexplored subpockets [1].

The Steric and Conformational Advantage of the Cyclopropyl Group

The causality behind selecting a cyclopropyl amine over larger aliphatic (e.g., cyclopentyl) or aromatic (e.g., phenyl) groups is rooted in precise steric mapping and conformational locking:

-

Conformational Restriction: The rigid cyclopropyl ring restricts the rotation of the amide bond, locking the molecule into a highly specific bioactive conformation.

-

Lipophilic Fit: The cyclopropyl group provides the exact steric bulk required to fill small, hydrophobic selectivity pockets without inducing steric clashes that would penalize binding affinity.

Case Study: Achieving >100-Fold Selectivity in PI3K-C2α (The PITCOIN Series)

Class II phosphoinositide-3-kinases (PI3Ks), specifically PI3K-C2α, play pivotal roles in endocytic membrane dynamics, angiogenesis, and platelet function. Historically, targeting PI3K-C2α without hitting the highly homologous PI3K-C2β or Class I PI3Ks was considered nearly impossible [2].

The breakthrough came with the development of the PITCOIN series. By appending the N-cyclopropyl-1,3-thiazole-4-carboxamide moiety to a pteridinone core, researchers unlocked unprecedented selectivity.

In PITCOIN4 (Compound 35b), the pteridinone core occupies the primary ATP-binding pocket, engaging the hinge residue V1187. Meanwhile, the N-cyclopropyl-1,3-thiazole-4-carboxamide "lower arm" stretches along the hinge region. The cyclopropyl group perfectly slots into a previously uncharacterized selectivity subpocket unique to PI3K-C2α, driving a >100-fold selectivity over PI3K-C2β and a panel of 118 other kinases [1].

Quantitative Data: PITCOIN Activity Profiling

| Compound Name | Core Scaffold | Lower Arm Modification | PI3K-C2α IC₅₀ (nM) | Selectivity Profile |

| PITCOIN1 | Pteridinone | N-phenylacetamide | ~2,600 | Moderate (Hits other PI3Ks) |

| PITCOIN3 | Pteridinone | Thiazole-4-carboxamide (Unsubstituted) | 120 | >100-fold over PI3K-C2β |

| PITCOIN4 | Pteridinone | N-Cyclopropyl-1,3-thiazole-4-carboxamide | 56 | >100-fold over kinome panel |

Table 1: Impact of the N-cyclopropyl-1,3-thiazole-4-carboxamide moiety on the potency and selectivity of PI3K-C2α inhibitors.

Fig 1: Pharmacophore mapping of PITCOIN4 highlighting the role of the cyclopropyl group.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the following protocols represent a self-validating system. Every synthetic step is coupled with a quality control (QC) checkpoint, and the biochemical assay includes rigorous controls to confirm the mechanism of action.

Synthesis of the N-Cyclopropyl-1,3-thiazole-4-carboxamide Intermediate

Causality: Synthesizing the lower arm independently before coupling it to the pteridinone core prevents unwanted side reactions at the highly reactive pteridinone nitrogen centers.

-

Amidation: Dissolve 2-(tert-butoxycarbonylamino)-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate the acid.

-

Cyclopropyl Addition: Add cyclopropylamine (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

QC Checkpoint 1: Monitor via LC-MS. The mass of the Boc-protected intermediate must be confirmed before proceeding.

-

Deprotection & Haloacetylation: Treat the intermediate with 20% TFA in DCM for 2 hours to remove the Boc group. After concentration, dissolve the resulting amine in DCM with triethylamine (2.0 eq) and add bromoacetyl bromide (1.1 eq) at -78°C.

-

Final Coupling: React the resulting bromoacetamide with the 2-thioxo-pteridinone core in the presence of K₂CO₃ to yield the final inhibitor (e.g., PITCOIN4).

-

QC Checkpoint 2: Purify via preparative HPLC. Validate final structure using ¹H-NMR and HRMS.

Self-Validating ATP-Competition Kinase Assay

Causality: To prove that the N-cyclopropyl group drives affinity via the ATP pocket (and not via allosteric modulation), an ATP-competition assay must be performed using an ATP concentration near the enzyme's

-

Enzyme Preparation: Incubate recombinant human PI3K-C2α (10 nM) in assay buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

-

Inhibitor Titration: Add the synthesized inhibitor in a 10-point, 3-fold serial dilution series (starting at 10 μM). Include a DMSO-only vehicle control (0% inhibition) and a pan-PI3K inhibitor like Wortmannin as a positive control (100% inhibition).

-

Reaction Initiation: Add PI lipid substrate (100 μM) and ultra-pure ATP at exactly 50 μM (near

). Incubate for 60 minutes at room temperature. -

Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Read luminescence to quantify ADP production.

-

Data Validation: Plot the dose-response curve. A Hill slope near 1.0 validates a 1:1 stoichiometric binding model. Calculate the

using the Cheng-Prusoff equation to confirm nanomolar potency.

Fig 2: End-to-end workflow for the validation of thiazole-4-carboxamide kinase inhibitors.

Conclusion

The N-cyclopropyl-1,3-thiazole-4-carboxamide moiety is far more than a simple linker; it is a precision-engineered selectivity driver. By restricting conformational freedom and projecting a perfectly sized lipophilic bulk into kinase-specific subpockets, it allows drug development professionals to shatter the selectivity wall. As demonstrated by the PITCOIN series [1][2], this structural motif represents a blueprint for the next generation of highly selective kinase therapeutics.

References

-

Kücükdisli, M., Bel-Abed, H., Cirillo, D., Lo, W.-T., & Nazaré, M. (2023). "Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition." Journal of Medicinal Chemistry.[Link]

-

Wang, H., Lo, W.-T., Vadas, O., et al. (2022). "Development of selective inhibitors of phosphatidylinositol 3-kinase C2α." Nature Chemical Biology.[Link]

Application Notes and Protocols for the Synthesis of N-cyclopropyl-1,3-thiazole-4-carboxamide

Introduction

N-cyclopropyl-1,3-thiazole-4-carboxamide is a molecule of significant interest within contemporary drug discovery and development programs. The thiazole core is a prevalent scaffold in a multitude of biologically active compounds, demonstrating a wide array of therapeutic applications, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities[1][2]. The N-cyclopropylamide moiety is also a key pharmacophore, often introduced to modulate physicochemical properties and enhance binding affinity to biological targets[3][4]. This document provides a comprehensive guide for the synthesis of N-cyclopropyl-1,3-thiazole-4-carboxamide, intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development. The outlined protocols are based on established synthetic transformations, including the Hantzsch thiazole synthesis and standard amide bond formation techniques, ensuring a reliable and reproducible route to the target compound.

Synthetic Strategy Overview

The synthesis of N-cyclopropyl-1,3-thiazole-4-carboxamide is most effectively approached through a two-stage process. The initial stage involves the construction of the 1,3-thiazole-4-carboxylic acid core. A reliable and widely adopted method for this is the Hantzsch thiazole synthesis[1][5][6]. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of the 4-carboxy functionalized thiazole, ethyl bromopyruvate is a suitable α-halocarbonyl starting material which reacts with thiourea to yield ethyl 2-amino-1,3-thiazole-4-carboxylate[7]. This intermediate can then be deaminated and hydrolyzed to afford the desired 1,3-thiazole-4-carboxylic acid.

The second stage of the synthesis is the formation of the amide bond between the 1,3-thiazole-4-carboxylic acid and cyclopropylamine. This is a standard peptide coupling reaction and can be achieved using a variety of coupling agents. A common and effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as hydroxybenzotriazole (HOBt) or a catalyst like 4-dimethylaminopyridine (DMAP)[8][9]. This two-stage approach provides a clear and efficient pathway to the target molecule.

Caption: Overall synthetic workflow for N-cyclopropyl-1,3-thiazole-4-carboxamide.

Experimental Protocols

Part 1: Synthesis of 1,3-Thiazole-4-carboxylic Acid

This part of the protocol details the synthesis of the key intermediate, 1,3-thiazole-4-carboxylic acid, starting from ethyl bromopyruvate and thiourea.

Step 1.1: Synthesis of Ethyl 1,3-thiazole-4-carboxylate

This step employs the Hantzsch thiazole synthesis to form the thiazole ring.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl bromopyruvate | 195.03 | 10.0 g | 0.051 |

| Thiourea | 76.12 | 4.3 g | 0.056 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (4.3 g, 0.056 mol) and ethanol (100 mL).

-

Stir the mixture until the thiourea is completely dissolved.

-

Slowly add ethyl bromopyruvate (10.0 g, 0.051 mol) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be recrystallized from ethanol to yield pure ethyl 1,3-thiazole-4-carboxylate as a white to off-white solid.

Step 1.2: Hydrolysis to 1,3-Thiazole-4-carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid in this step.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1,3-thiazole-4-carboxylate | 157.18 | 8.0 g | 0.051 |

| Sodium Hydroxide (NaOH) | 40.00 | 3.1 g | 0.077 |

| Water | 18.02 | 50 mL | - |

| Hydrochloric Acid (HCl), 2M | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 1,3-thiazole-4-carboxylate (8.0 g, 0.051 mol) in a solution of sodium hydroxide (3.1 g, 0.077 mol) in water (50 mL).

-

Heat the mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature in an ice bath.

-

Carefully acidify the solution to pH 3-4 with 2M hydrochloric acid. A precipitate will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,3-thiazole-4-carboxylic acid.

Caption: Mechanism of Hantzsch thiazole synthesis.

Part 2: Synthesis of N-cyclopropyl-1,3-thiazole-4-carboxamide

This part describes the amide coupling reaction between 1,3-thiazole-4-carboxylic acid and cyclopropylamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Thiazole-4-carboxylic Acid | 129.13 | 5.0 g | 0.039 |

| Cyclopropylamine | 57.09 | 2.4 g | 0.042 |

| EDC | 191.70 | 8.2 g | 0.043 |

| HOBt | 135.12 | 5.8 g | 0.043 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7.0 mL | 0.041 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

Procedure:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-thiazole-4-carboxylic acid (5.0 g, 0.039 mol), HOBt (5.8 g, 0.043 mol), and dichloromethane (100 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Add EDC (8.2 g, 0.043 mol) to the mixture and stir for another 20 minutes.

-

In a separate flask, dissolve cyclopropylamine (2.4 g, 0.042 mol) and DIPEA (7.0 mL, 0.041 mol) in dichloromethane (50 mL).

-

Slowly add the cyclopropylamine solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-cyclopropyl-1,3-thiazole-4-carboxamide as a solid.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-H stretches.

-

Melting Point (MP): To assess the purity of the final compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Ethyl bromopyruvate is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

EDC and HOBt are sensitizers and should be handled with caution.

References

-

Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

-

(PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]

-

2-Aminothiazoline-4-carboxylic acid. Wikipedia. [Link]

-

Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. PMC. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

-

Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Molecules. [Link]

-

Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. ResearchGate. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]

-

(PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Thiazole Carboxamide Scaffold

An Application Note and Step-by-Step Protocol for the Synthesis of Thiazole Carboxamides

The thiazole ring is a cornerstone of medicinal chemistry, and when functionalized with a carboxamide group, it becomes a "privileged scaffold." This structural motif is at the heart of numerous therapeutic agents, including potent kinase inhibitors used in oncology and anti-inflammatory drugs.[1][2][3][4][5] The stability of the aromatic thiazole ring, combined with the hydrogen bonding capabilities of the amide linkage, allows for high-affinity interactions with a multitude of biological targets.

The efficient and modular synthesis of thiazole carboxamides is therefore a critical task for researchers in drug discovery and development.[1] This guide provides a detailed, experience-driven overview of the two primary synthetic methodologies, offering step-by-step protocols and explaining the fundamental chemical principles behind each experimental choice.

Core Synthetic Strategies: A Comparative Overview

The construction of a thiazole carboxamide can be approached from two distinct strategic directions: a linear, modular approach or a more convergent synthesis. The choice between them depends on the project goals, such as the need for a diverse library of analogues or the requirements of a large-scale synthesis.

-

Strategy A: Post-Thiazole Amide Coupling (Linear/Modular) : This is the most versatile and common approach for discovery chemistry. It involves the initial synthesis of a thiazole ring bearing a carboxylic acid functional group, which is then coupled with a desired amine in a separate, subsequent step. Its modularity is its greatest strength, allowing a single batch of a core thiazole acid to be reacted with a library of amines to rapidly generate diverse analogues for structure-activity relationship (SAR) studies.[1][6]

-

Strategy B: Convergent Hantzsch Synthesis : In this approach, the amide bond is formed before the thiazole ring. The thiazole is then constructed using a precursor that already contains the carboxamide moiety. This strategy often involves fewer overall steps and can be more efficient for the large-scale synthesis of a single, defined target molecule.[1][7]

Strategy A: Post-Thiazole Amide Coupling

This linear strategy is a robust and self-validating system, as the intermediate at each stage can be isolated, purified, and fully characterized before proceeding to the next step.

Workflow for Strategy A

Caption: Workflow for the Linear Synthesis of Thiazole Carboxamides.

Part 1: Synthesis of the Thiazole Carboxylic Acid Core

The foundation of this strategy is the classic Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide.[8][9][10][11]

Protocol 1.1: Hantzsch Synthesis of Ethyl 2-Aminothiazole-4-carboxylate [12]

-

Principle: This reaction involves the nucleophilic attack of the sulfur atom from thiourea onto the carbon bearing the bromine atom in ethyl bromopyruvate. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[9]

-

Materials:

-

Thiourea

-

Ethyl bromopyruvate

-

Ethanol (99.9%), absolute

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.2 equivalents) in absolute ethanol.

-

Add ethyl bromopyruvate (1.0 equivalent) to the solution. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly add a 2 M solution of sodium hydroxide (NaOH) to basify the mixture to a pH of ~10. This neutralizes the hydrobromide salt of the product, causing it to precipitate.[12][13]

-

Collect the off-white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be recrystallized from ethanol to yield pure ethyl 2-aminothiazole-4-carboxylate.

-

Protocol 1.2: Hydrolysis to 2-Aminothiazole-4-carboxylic Acid [1][14]

-

Principle: Saponification is a classic ester hydrolysis method. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.

-

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate (from Protocol 1.1)

-

Sodium hydroxide (NaOH)

-

Methanol and Water

-

Hydrochloric acid (HCl), 1 M

-

-

Procedure:

-

Suspend the ethyl 2-aminothiazole-4-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., a 1:1 ratio).

-

Add a solution of NaOH (2.0-3.0 equivalents) and stir the mixture at 50-60 °C for 2-4 hours, or until the reaction is complete by TLC.[14]

-

Cool the reaction mixture in an ice bath and acidify by slowly adding 1 M HCl until the pH is approximately 3-4.

-

A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

Part 2: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is unfavorable. Therefore, the carboxylic acid must first be "activated" into a more reactive intermediate.[15][16] This is achieved using coupling reagents.

Table 1: Common Amide Coupling Reagents

| Reagent | Full Name | Activator/Base | Key Characteristics |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DIPEA | Water-soluble carbodiimide; byproducts are easily removed by aqueous workup.[17] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, Collidine | Highly efficient uronium salt, very fast reaction times, good for hindered substrates.[][19] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA | Phosphonium salt reagent, low risk of racemization, stable.[20] |

| SOCl₂ | Thionyl Chloride | Pyridine, Et₃N | Converts acid to highly reactive acyl chloride; not suitable for sensitive substrates.[16][] |

Protocol 1.3: EDC/HOBt Mediated Amide Coupling [1][17]

-

Principle: EDC reacts with the thiazole carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions. HOBt (Hydroxybenzotriazole) acts as an additive that traps this intermediate to form an active ester, which is less reactive but more stable, minimizing side reactions and racemization. This active ester then reacts cleanly with the amine to form the desired amide.[21] The non-nucleophilic base, DIPEA, scavenges the acid produced during the reaction.

-

Materials:

-

2-Aminothiazole-4-carboxylic acid (from Protocol 1.2)

-

Desired amine (e.g., aniline derivative)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiazole carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

-

In a separate vial, dissolve the amine (1.0-1.1 equivalents) in a small amount of DMF, then add it to the reaction flask, followed by the addition of DIPEA (2.0-3.0 equivalents).

-

Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final thiazole carboxamide.

-

Mechanism of EDC/HOBt Coupling

Caption: Role of HOBt in trapping the reactive O-acylisourea intermediate.

Strategy B: Convergent Hantzsch Synthesis

This strategy is particularly powerful when a specific target molecule is desired in large quantities, as it can significantly shorten the synthetic sequence. A highly effective modern example involves the one-pot bromination and cyclization of a pre-formed β-ethoxyacrylamide.[7]

Workflow for Strategy B

Caption: Workflow for the Convergent Synthesis of Thiazole Carboxamides.

Protocol 2.1: Synthesis of an N-Aryl β-Ethoxyacrylamide [7]

-

Principle: This is a standard acylation reaction where a primary or secondary amine attacks the highly electrophilic carbon of an acyl chloride to form a stable amide bond.

-

Materials:

-

β-Ethoxy acryloyl chloride

-

Desired amine (e.g., 2-chloro-6-methylaniline)

-

Pyridine or another non-nucleophilic base

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Dissolve the amine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous THF in a dry flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of β-ethoxy acryloyl chloride (1.0 equivalent) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion is confirmed by TLC.

-

Perform a standard aqueous workup and purify by recrystallization or column chromatography to yield the N-aryl β-ethoxyacrylamide precursor.

-

Protocol 2.2: One-Pot α-Bromination and Cyclization with Thiourea [7]

-

Principle: This elegant one-pot reaction first involves the chemoselective bromination at the α-position of the acrylamide using N-Bromosuccinimide (NBS). The resulting α-bromo intermediate is not isolated but is immediately subjected to the Hantzsch cyclization conditions by adding thiourea and heating, which effects the ring closure to form the 2-aminothiazole-5-carboxamide directly.

-

Materials:

-

N-Aryl β-ethoxyacrylamide (from Protocol 2.1)

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Dioxane and Water

-

-

Procedure:

-

Dissolve the N-aryl β-ethoxyacrylamide (1.0 equivalent) in a mixture of dioxane and water.

-

Add NBS (1.1 equivalents) and stir at room temperature. The reaction is typically fast. Note: Careful control of stoichiometry is crucial to avoid over-bromination.

-

Once the bromination is complete (monitored by LC-MS), add thiourea (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to facilitate the cyclocondensation reaction.

-

Upon completion, cool the mixture and perform an appropriate workup, which may involve extraction and subsequent purification by crystallization or chromatography. This method has been reported to produce the desired product in excellent yield (e.g., 95%).[7]

-

Conclusion and Best Practices

The synthesis of thiazole carboxamides is a cornerstone of modern medicinal chemistry.

-

For drug discovery and SAR studies , the linear Strategy A is unparalleled in its modularity and flexibility, allowing for the rapid generation of a wide array of analogues from a common intermediate.

-

For process development and large-scale synthesis of a specific target, the convergent Strategy B is often superior due to its higher step economy and overall efficiency.

Regardless of the chosen route, adherence to sound experimental principles is paramount. This includes the use of anhydrous solvents for moisture-sensitive reactions like amide couplings, careful monitoring of reaction progress by TLC or LC-MS, and rigorous purification and characterization (NMR, MS, HRMS) of all intermediates and final products to ensure the integrity of the scientific data.

References

-

Sharma, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-663. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). PMC. [Link]

-

Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]

-

Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC. [Link]

-

Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. (2024). PubMed. [Link]

-

Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Taylor & Francis Online. [Link]

-

Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. (2024). ACS Publications. [Link]

-

Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Borneo Journal of Pharmacy, 4(2), 257-269. [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC. [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Thiazoles in Peptides and Peptidomimetics. UQ eSpace. [Link]

-

Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound. ResearchGate. [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). PMC. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2015). PLOS One. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). PMC. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

-

Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(28), 5913-5923. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Semantic Scholar. [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). ACS Publications. [Link]

-

Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. [Link]

-

synthesis of thiazoles. (2019). YouTube. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. archives.ijper.org [archives.ijper.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 12. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 15. hepatochem.com [hepatochem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 20. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of N-Cyclopropyl-1,3-thiazole-4-carboxamide in Medicinal Chemistry

Executive Summary

N-cyclopropyl-1,3-thiazole-4-carboxamide represents a privileged scaffold in modern drug discovery, particularly in the development of CYP11B2 (Aldosterone Synthase) inhibitors , c-Met kinase inhibitors , and CFTR modulators .

This application note details the strategic value of this intermediate, focusing on its role as a metabolically stable pharmacophore.[1][2] We provide a validated protocol for its scalable synthesis using T3P® (Propylphosphonic anhydride) technology and a downstream workflow for C2-position functionalization via Palladium-catalyzed C-H activation.

Key Pharmacological Advantages

-

Metabolic Shielding: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but possesses higher metabolic stability against CYP450-mediated oxidation due to the high C-H bond dissociation energy of the strained ring.[3]

-

Conformational Restriction: The cyclopropyl moiety locks the amide bond orientation, often improving binding affinity by reducing the entropic penalty upon target engagement.

-

Lipophilicity Modulation: The thiazole core offers a balance of aromaticity and polarity (S/N heteroatoms) that improves solubility compared to phenyl analogs while maintaining π-π stacking capabilities.

Structural Analysis & Logic

The scaffold functions as a "bi-functional connector." The C4-amide serves as the hydrogen-bonding hinge region, while the C2-position of the thiazole ring is the "exit vector" for extending the molecule into deep hydrophobic pockets of the target protein.

Figure 1: Pharmacophore dissection of the N-cyclopropyl-1,3-thiazole-4-carboxamide scaffold.

Validated Synthesis Protocol

Protocol A: Scalable Amide Coupling via T3P®

Rationale: Traditional coupling agents (EDC/HOBt or HATU) often require expensive purification or generate sensitizing byproducts. T3P (Propylphosphonic anhydride) is chosen here for its high yield, low epimerization, and water-soluble byproducts, facilitating an extractive workup.

Materials:

-

1,3-Thiazole-4-carboxylic acid (1.0 eq)[4]

-

Cyclopropylamine (1.2 eq)

-

T3P (50% w/w in EtOAc) (1.5 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)

Step-by-Step Methodology:

-

Charge: To a reactor (or round-bottom flask) equipped with a mechanical stirrer and nitrogen inlet, charge 1,3-Thiazole-4-carboxylic acid and EtOAc (10 volumes).

-

Base Addition: Cool the suspension to 0–5 °C. Add DIPEA dropwise. The mixture should become a clear solution.

-

Amine Addition: Add Cyclopropylamine dropwise, maintaining internal temperature < 10 °C.

-

Coupling: Add T3P solution slowly over 30 minutes. An exotherm is expected; control rate to keep T < 25 °C.

-

Reaction: Warm to room temperature (20–25 °C) and stir for 4–12 hours.

-

QC Check: Monitor by HPLC or TLC (5% MeOH in DCM). Target: < 2% remaining acid.

-

-

Workup (Self-Validating Step):

-

Add water (5 volumes). Stir for 15 minutes. Separate phases.

-

Wash organic layer with 0.5 M HCl (removes unreacted amine).

-

Wash organic layer with saturated NaHCO₃ (removes unreacted acid and T3P byproducts).

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Isolation: The product usually crystallizes upon concentration or addition of n-Heptane. Filter and dry.

Expected Yield: 85–95% Appearance: White to off-white crystalline solid.

Downstream Application: C2-Functionalization

The primary utility of this intermediate is the ability to functionalize the C2 position to build complex drug candidates.

Protocol B: Palladium-Catalyzed C-H Arylation (Direct Coupling)

Rationale: Direct C-H activation avoids the need for a pre-brominated thiazole precursor, reducing step count and atom waste.

Reaction Scheme: Intermediate + Aryl Iodide (Ar-I) → C2-Arylated Product

Parameters:

| Component | Specification | Stoichiometry |

| Substrate | N-cyclopropyl-1,3-thiazole-4-carboxamide | 1.0 eq |

| Coupling Partner | Aryl Iodide (e.g., 4-Fluoroiodobenzene) | 1.2 eq |

| Catalyst | Pd(OAc)₂ | 5 mol% |

| Ligand | PPh₃ or PCy₃ | 10 mol% |

| Base | Ag₂CO₃ (oxidant/base) or K₂CO₃ | 2.0 eq |

| Solvent | 1,4-Dioxane | 0.2 M conc. |

| Temp/Time | 100 °C | 12–16 h |

Workflow:

-

In a glovebox or under Argon stream, combine the Intermediate , Aryl Iodide , Pd(OAc)₂ , Ligand , and Base in a pressure vial.

-

Add degassed 1,4-Dioxane .

-

Seal and heat to 100 °C.

-

Filtration: Cool to RT, filter through a Celite pad to remove Pd black and inorganic salts.

-

Purification: Concentrate and purify via Flash Chromatography (Gradient: 0–40% EtOAc in Hexanes).

Experimental Workflow Diagram

Figure 2: Integrated synthesis and functionalization workflow.

Analytical Characterization Standards

To ensure the integrity of the intermediate before proceeding to Step 2, the following specifications must be met:

-

¹H NMR (400 MHz, DMSO-d₆):

- 9.15 (s, 1H, C2-H) – Diagnostic singlet for thiazole.

- 8.40 (d, 1H, NH) – Amide proton.

- 8.35 (s, 1H, C5-H).

- 2.85 (m, 1H, Cyclopropyl-CH).

- 0.6–0.8 (m, 4H, Cyclopropyl-CH₂).

-

LC-MS: [M+H]⁺ = 169.04 (Calculated for C₈H₈N₂OS).

-

Impurity Profile: Ensure < 0.1% DIPEA remains (can poison Pd catalysts in Step 2).

References

-

Syntheses of Thiazole-Mediated CYP11B2 Inhibitors

- Source: Meredith, E. L., et al. "Discovery of Highly Potent and Selective Aldosterone Synthase Inhibitors." Journal of Medicinal Chemistry.

- Context: Describes the use of thiazole amides to achieve selectivity over CYP11B1.

-

Metabolic Stability of Cyclopropyl Amides

-

T3P Coupling Methodology

- Source: "Propylphosphonic Anhydride (T3P®)

- Context: Industrial standard for scalable amide bond form

-

C-H Activation of Thiazoles

- Source: Yamaguchi, J., et al.

- Context: Protocols for C2 vs C5 selective aryl

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Buy 2-(cyclopropylmethyl)-N-(3-hydroxy-2,2-dimethylcyclobutyl)-4-methyl-1,3-thiazole-5-carboxamide [smolecule.com]

Application Notes & Protocols: One-Pot Synthesis of Substituted Thiazole-4-carboxamides

Introduction: The Strategic Importance of Thiazole-4-carboxamides

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design.[2] Within this class, substituted thiazole-4-carboxamides have emerged as particularly valuable motifs, demonstrating potent and diverse pharmacological activities.[4][5]